molecular formula C18H37N B238952 9-Octadecenylamine CAS No. 1838-19-3

9-Octadecenylamine

Cat. No. B238952
CAS RN: 1838-19-3
M. Wt: 267.5 g/mol
InChI Key: QGLWBTPVKHMVHM-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Octadecenylamine, also known as Oleylamine, is an organic compound with the molecular formula C18H37N . It is an unsaturated fatty amine related to the fatty acid oleic acid . The pure compound is a clear and colorless liquid .


Synthesis Analysis

9-Octadecenylamine can be synthesized using a one-step synthetic method . In one study, cis-9-Octadecenylamine was used to modify α-Fe2O3 and Fe(OH)3 nanoparticles . The ratio of oleylamine to Fe3+ in the synthesis process influenced the phase of the product .


Molecular Structure Analysis

The molecular structure of 9-Octadecenylamine consists of a long carbon chain with a double bond at the 9th carbon and an amine group at the end . The average mass of the molecule is 267.493 Da .

Scientific Research Applications

  • Stability of Bimolecular Films : 9-Octadecenylamine (oleylamine) forms a large, stable bimolecular film in NiCl2 solution, which is influenced by the solvent type and the metal ion complexation. This suggests its potential use in stabilizing bilayer structures in various applications (Yoshida, Okuyama, & Itoh, 1977).

  • Interactions on Salt Surfaces : The interactions of 9-Octadecenylamine on sodium nitrite particle surfaces were studied using FT-i.r. spectroscopy, revealing strong interactions with ions on the salt surface and weak hydrogen bonding in carbon tetrachloride (Ganguly, 1989).

  • Sleep-Inducing Brain Lipids : 9-Octadecenylamine was identified as a natural constituent of cerebrospinal fluid in various animals, including humans. It induces physiological sleep when injected into rats, suggesting its role as a signaling molecule in sleep regulation (Cravatt et al., 1995).

  • Metabolism in Cancer Cells : Radioactivity from cis-9-[1-14C]octadecenol was found to be incorporated more into tumor tissues than muscle in rats with neurosarcoma, indicating its potential for studying lipid metabolism in cancerous tissues (Weber et al., 1979).

  • Oxidation and Esterification in Liver : 9-Octadecenylamine influences the oxidation and esterification processes in rat liver, indicating its role in fatty acid metabolism (Ide & Sugano, 1986).

  • Applications in Organic Synthesis : 9-Octadecenylamine can be used in olefin metathesis reactions for organic synthesis, such as synthesizing civetone and macrolides (Tsuji & Hashiguchi, 1980).

  • Anxiolytic Effects in Mice : Oleamide, a derivative of 9-Octadecenylamine, has anxiolytic-like effects in both socially isolated and group-housed mice, suggesting its potential in anxiety-related behavior regulation (Wei et al., 2007).

Safety And Hazards

9-Octadecenylamine is harmful if swallowed and may be fatal if it enters the airways . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(E)-octadec-9-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLWBTPVKHMVHM-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36505-83-6 (hydrofluoride), 3811-68-5 (unspecified acetate), 58920-69-7 (phosphate[1:1])
Record name 9-Octadecenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Octadecen-1-amine

CAS RN

1838-19-3
Record name 9-Octadecenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecen-1-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Octadecenylamine
Reactant of Route 2
Reactant of Route 2
9-Octadecenylamine
Reactant of Route 3
Reactant of Route 3
9-Octadecenylamine
Reactant of Route 4
Reactant of Route 4
9-Octadecenylamine
Reactant of Route 5
9-Octadecenylamine
Reactant of Route 6
9-Octadecenylamine

Citations

For This Compound
131
Citations
NS Johnson, FO Ayorinde - Journal of the American Oil Chemists' Society, 2011 - Springer
… -(12S,13R)-epoxy-cis-9-octadecenyl ammonium bromide synthesized from the amine mixture containing the major product N,N-dimethyl-(12S,13R)-epoxy-cis-9-octadecenylamine and …
Number of citations: 9 link.springer.com
X Wang, X Li, S Liu, H Zhou, Q Li, J Yang - Fuel, 2022 - Elsevier
… In this work, we introduced a one-step synthetic method of Cis-9-Octadecenylamine (or oleylamine) modified α-Fe 2 O 3 or Fe(OH) 3 powder and investigated their catalytic activities in …
Number of citations: 4 www.sciencedirect.com
S Soman, AS Chacko, VS Prasad - Composites Science and Technology, 2017 - Elsevier
… MCNF synthesized by the controlled amidation of CNF with cis-9-octadecenylamine (OA) resulted in PLA/MCNF composites with higher mechanical properties and tunable elongation …
Number of citations: 37 www.sciencedirect.com
T Yoshida, M Okuyama, T Itoh - Bulletin of the Chemical Society of …, 1977 - journal.csj.jp
… A large, planar, bimolccular film (bilayer, 600 mm") of cis-9-octadecenylamine (oleylamine) … As a system which satisfies the above factors governing stability, a cis-9octadecenylamine …
Number of citations: 6 www.journal.csj.jp
S Ganguly - Spectrochimica Acta Part A: Molecular Spectroscopy, 1989 - Elsevier
… In this paper, results of the in&actions of a fatty amine, cis-9octadecenylamine (ODA) on the surface of sodium nitrite particles are presented. They are compared with its interactions in a …
Number of citations: 1 www.sciencedirect.com
Y Tadayoshi, O Masataka, I Takahiro - Bulletin of the Chemical Society of …, 1977 - cir.nii.ac.jp
A large, planar, bimolecular film (bilayer, 600 mm 2) of cis-9-octadecenylamine (oleylamine) was found to be formed in an NiCl 2 solution. From the effect of the added metal ions on the …
Number of citations: 0 cir.nii.ac.jp
T Yoshida, T Itoh, M Okuyama - Chemistry Letters, 1976 - journal.csj.jp
The viscosity of bimolecular film was estimated from the motion of an oil lens (diameter: ca. 0.2 mm) in film (thickness: ca. 5 nm). The oil lens consists of the bulk liquid remained as an …
Number of citations: 6 www.journal.csj.jp
S Cui, Z Wang, G Wang, Y Yang, B Liu - ChemistrySelect, 2017 - Wiley Online Library
… by the assistant of cis-9-octadecenylamine. Cis-9-octadecenylamine, as a coordination agent and surfactant, could form Ni-cis-9-octadecenylamine complex with nickel salt under …
K Ogisu, K Takanabe, D Lu, M Saruyama… - Bulletin of the …, 2009 - journal.csj.jp
… Uniformly sized CdS nanoparticles exhibiting quantum size effect have been synthesized as a suspension in hexane solution containing oleic acid and 9-octadecenylamine as …
Number of citations: 32 www.journal.csj.jp
S Cui, J Ge, G Wang, Y Yang, B Liu - RSC advances, 2017 - pubs.rsc.org
… with the assistance of cis-9-octadecenylamine. cis-9-Octadecenylamine, as a coordination and surface active agent, can form a Ni-cis-9-octadecenylamine complex with a nickel salt …
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.